3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Overview
Description
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenyl ring of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine typically involves the following steps:
Chlorination: The starting material, DL-phenylalanine, undergoes chlorination to introduce the chlorine atom at the 3-position of the phenyl ring.
Trifluoromethylation: The chlorinated phenylalanine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study protein interactions and enzyme activities due to its structural similarity to natural amino acids.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is unique due to its combination of chlorine and trifluoromethyl groups on the phenyl ring. Similar compounds include:
DL-phenylalanine: The parent compound without any substituents.
3-Chloro-DL-phenylalanine: Contains only the chlorine atom.
4-(Trifluoromethyl)-DL-phenylalanine: Contains only the trifluoromethyl group.
Biological Activity
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of both a chlorine and a trifluoromethyl group on its phenyl ring, exhibits unique properties that may influence its biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure contributes to its physicochemical properties, including solubility and reactivity, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have shown activity against various bacterial strains. In a study assessing the antibacterial activity of related compounds, it was found that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus species .
Compound | MIC (μM) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 0.070 | Staphylococcus aureus |
Related Compound B | 4.66 | Enterococcus faecalis |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated using various cancer cell lines. For example, studies have shown that related compounds exhibit IC50 values ranging from approximately 1.4 to 6 μM against human leukemia cells (THP-1) and breast carcinoma cells (MCF-7) respectively . This suggests a potential role as an anticancer agent.
Cell Line | IC50 (μM) |
---|---|
THP-1 | 1.4 - 4.5 |
MCF-7 | 3 - 6 |
The mechanisms underlying the biological activities of this compound are complex and may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit DNA replication and activate apoptosis in cancer cells .
- Antibacterial Mechanisms : The presence of halogen substituents may enhance the binding affinity to bacterial targets, disrupting cellular functions.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized various derivatives of phenylalanine, including this compound, and evaluated their antimicrobial efficacy against clinically relevant strains. The results indicated that modifications at the para position significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .
Evaluation in Cancer Models
Another study focused on the anticancer properties of amino acid derivatives, revealing that certain modifications led to enhanced cytotoxicity against tumor cell lines. The study highlighted the importance of trifluoromethyl groups in increasing lipophilicity and cellular uptake, thereby improving therapeutic efficacy .
Properties
IUPAC Name |
2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIBFDCLZYKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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